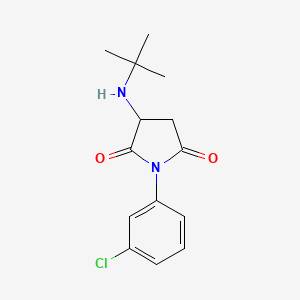
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been widely used in clinical practice for over 70 years. Chloramphenicol is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria. It is effective against a wide range of gram-positive and gram-negative bacteria, as well as some anaerobic bacteria.
作用机制
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been shown to have a number of biochemical and physiological effects on bacterial cells. It can inhibit DNA replication, RNA synthesis, and protein synthesis. In addition, chloramphenicol has been shown to have an effect on the cell membrane, causing changes in membrane permeability and ion transport.
实验室实验的优点和局限性
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol is a useful antibiotic for laboratory experiments because it is effective against a wide range of bacteria and can be easily obtained. However, it has some limitations, including the potential for toxicity to mammalian cells and the possibility of bacterial resistance.
未来方向
There are a number of future directions for research on chloramphenicol. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the mechanism of action of chloramphenicol and other antibiotics, with the goal of developing new drugs that are more effective and have fewer side effects. Finally, there is a need for further research on the potential environmental impact of chloramphenicol and other antibiotics, particularly in relation to the development of antibiotic-resistant bacteria.
合成方法
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol can be synthesized by a variety of methods, including chemical synthesis and fermentation. The most common method of production is by fermentation of the soil bacterium Streptomyces venezuelae. The fermentation process involves the use of a complex medium that contains a source of carbon, nitrogen, and other nutrients. The fermentation broth is then extracted and purified to obtain the final product.
科学研究应用
3-(tert-butylamino)-1-(3-chlorophenyl)-2,5-pyrrolidinedionecol has been extensively studied for its antimicrobial properties and has been used to treat a variety of bacterial infections. In addition to its clinical use, chloramphenicol has also been used in scientific research to study the mechanism of action of antibiotics and to investigate the role of protein synthesis in bacterial cells.
属性
IUPAC Name |
3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSMAGLGHHQSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

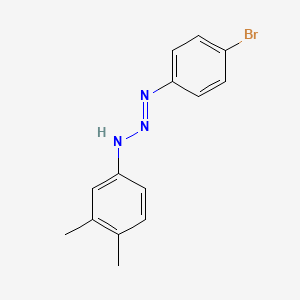
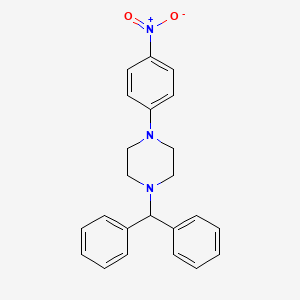
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)
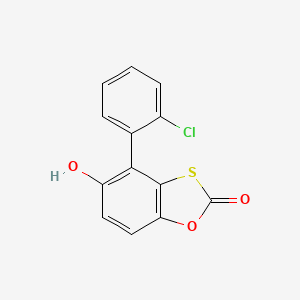
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
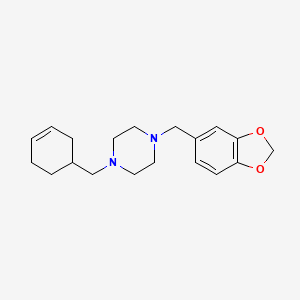
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
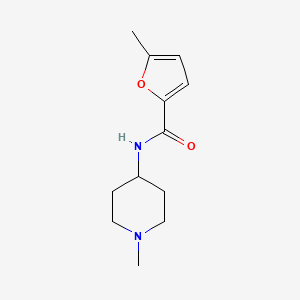
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)